
4-((1,3-Difluoropropan-2-yl)oxy)aniline
Overview
Description
4-((1,3-Difluoropropan-2-yl)oxy)aniline is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorinated ethoxy group attached to an aniline moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Difluoropropan-2-yl)oxy)aniline typically involves the reaction of 4-hydroxyaniline with 2-fluoro-1-fluoromethyl-ethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((1,3-Difluoropropan-2-yl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: The fluorinated ethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
4-((1,3-Difluoropropan-2-yl)oxy)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the field of oncology.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-((1,3-Difluoropropan-2-yl)oxy)aniline exerts its effects involves its interaction with specific molecular targets. The fluorinated ethoxy group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluoro-1-fluoromethyl-ethoxy)-5-(4-fluoro-phenoxy)-benzoic acid: This compound shares a similar fluorinated ethoxy group but differs in its overall structure and applications.
4-{7-fluoro-6-[2-fluoro-1-(fluoromethyl)ethoxy]-3-[4-(morpholin-4-ylmethyl)benzyl]-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}piperidine-1-carbaldehyde: Another structurally related compound with distinct biological activities.
Uniqueness
4-((1,3-Difluoropropan-2-yl)oxy)aniline is unique due to its specific combination of a fluorinated ethoxy group and aniline moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications.
Biological Activity
4-((1,3-Difluoropropan-2-yl)oxy)aniline is an organic compound with the molecular formula C₉H₁₁F₂NO. This compound features a difluoropropyl ether functional group attached to an aniline structure, which is significant in medicinal chemistry and materials science due to its unique chemical properties and potential biological activities. The presence of fluorine atoms can enhance the compound's lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.
The synthesis of this compound typically involves the reaction of aniline with 1,3-difluoropropan-2-ol. This reaction can be represented as follows:
The compound's structure allows it to participate in electrophilic aromatic substitution reactions due to the nucleophilicity of the aniline moiety. The difluoropropyl group can influence both the reactivity and binding properties of the compound in biological systems.
Preliminary studies suggest that compounds similar to this compound may interact with various biological targets, including enzymes and receptors that are critical in metabolic pathways. The specific interactions and binding affinities of this compound are still under investigation, but its structural characteristics indicate potential activity in modulating cellular processes.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (effects on biological systems) and pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for its development as a therapeutic agent. Studies have indicated that fluorinated compounds often exhibit altered metabolic pathways compared to their non-fluorinated counterparts. For instance, fluorination can enhance the stability of drug candidates against metabolic degradation.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key features of related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(1,3-Dioxolan-2-yl)aniline | Contains a dioxolane ring | Potentially different solubility and reactivity |
4-(2-Fluoroethyl)aniline | Ethyl group substituted with a fluorine atom | Less steric hindrance compared to difluoropropyl |
4-(1-Fluoroethyl)phenol | Fluoroethyl group attached to a phenolic structure | Different electronic properties affecting reactivity |
This comparison highlights how the difluoropropyl group may enhance both biological activity and chemical stability compared to other structural analogs.
Case Studies and Research Findings
Research has been conducted on similar fluorinated compounds to evaluate their biological activities. For example:
- Microtubule Stabilization : Studies on microtubule-stabilizing agents have shown that fluorinated derivatives can significantly impact cellular structures involved in mitosis. Compounds with similar structures have demonstrated beneficial effects in models of neurodegenerative diseases by stabilizing microtubules and reducing tau pathology .
- Fluorinated Anilines : Investigations into fluorinated anilines have revealed that modifications at the para position can lead to distinct cellular responses, influencing their therapeutic potential against various diseases .
Q & A
Q. Basic: What are the established synthetic routes for 4-((1,3-Difluoropropan-2-yl)oxy)aniline, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-nitroaniline derivatives and 1,3-difluoropropan-2-ol under basic conditions. Key steps include:
- Nitration/Reduction: Start with 4-nitroaniline, reduce to 4-aminophenol using catalytic hydrogenation (H₂/Pd-C) .
- Etherification: React 4-aminophenol with 1,3-difluoropropan-2-ol in the presence of K₂CO₃ as a base and DMF as a solvent (60–80°C, 12–24 hours). Fluorinated alcohols require careful control of stoichiometry to avoid side reactions (e.g., over-alkylation) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yields range from 45–70%, with impurities often arising from incomplete substitution or oxidation of the amine group .
Q. Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
Structural confirmation relies on:
- X-ray Crystallography: Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. The difluoropropoxy group exhibits gauche conformations due to steric and electronic effects .
- Spectroscopy:
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ confirms the molecular formula (C₉H₁₀F₂N₂O) .
Q. Advanced: What are the key reactivity patterns of this compound under oxidative and reductive conditions?
Methodological Answer:
The compound’s reactivity is influenced by the electron-rich aniline ring and fluorine substituents:
- Oxidation:
- Reduction:
- Catalytic Hydrogenation: H₂/Pd-C reduces the aromatic ring (partial saturation) but leaves the C-F bonds intact. Selectivity depends on solvent polarity (e.g., ethanol vs. THF) .
- NaBH₄/I₂: Reduces nitroso intermediates back to amines, useful for protecting-group strategies .
Q. Advanced: How does the fluorinated side chain influence the compound’s electronic properties and intermolecular interactions?
Methodological Answer:
The 1,3-difluoropropoxy group induces:
- Electronic Effects: Fluorine’s electronegativity withdraws electron density from the aromatic ring, reducing nucleophilicity at the para-amine position. DFT calculations (B3LYP/6-31G*) show a Hammett σₚ value of +0.43 .
- Intermolecular Interactions:
- Hydrogen Bonding: The NH₂ group acts as a donor, while fluorine atoms accept weak H-bonds (e.g., with water or polar solvents), confirmed by solvatochromic studies .
- Crystal Packing: X-ray data reveal π-stacking (3.5–4.0 Å spacing) and C-F···H-N interactions (2.8–3.2 Å), stabilizing the solid-state structure .
Q. Advanced: What computational models predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulations with enzymes (e.g., cytochrome P450) show binding affinity (ΔG ≈ -8.2 kcal/mol) at the heme center, suggesting potential metabolic stability .
- QSAR Studies: Fluorine substitution correlates with increased lipophilicity (logP ≈ 2.1) and membrane permeability, modeled using Molinspiration parameters .
- ADMET Predictions: SwissADME predicts moderate bioavailability (72%) but highlights renal excretion as a primary clearance route due to the compound’s polarity .
Q. Advanced: How do structural analogs of this compound compare in terms of reactivity and bioactivity?
Comparative Analysis:
Q. Advanced: What challenges arise in characterizing degradation products of this compound under UV exposure?
Methodological Answer:
- Degradation Pathways: UV light (254 nm) cleaves the C-O bond, producing 4-amino phenol and 1,3-difluoropropan-2-one. LC-MS/MS (QTOF) identifies transient intermediates like radical anions .
- Analytical Challenges:
- Co-elution Issues: Degradation products (e.g., fluorinated ketones) overlap with parent compound peaks in HPLC. Use HILIC columns for better resolution .
- Fluorine-Specific Detection: ¹⁹F NMR or ICP-MS (for F⁻ ions) quantifies defluorination, but matrix effects (e.g., buffers) require careful calibration .
Properties
IUPAC Name |
4-(1,3-difluoropropan-2-yloxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-5-9(6-11)13-8-3-1-7(12)2-4-8/h1-4,9H,5-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVABIOHSJGFAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(CF)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698534 | |
Record name | 4-[(1,3-Difluoropropan-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109230-64-0 | |
Record name | 4-[(1,3-Difluoropropan-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70698534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.